Impurity C of Calcitriol

説明

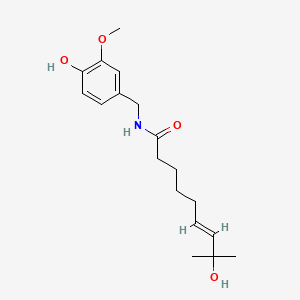

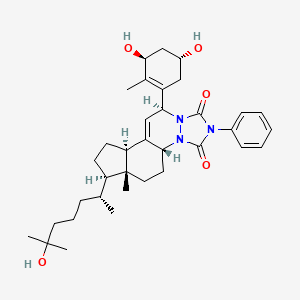

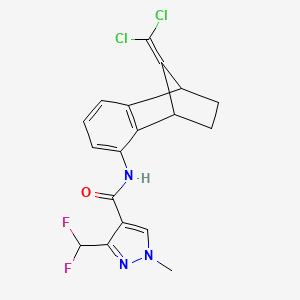

Impurity C of Calcitriol is an impurity of Calcitriol . It is the hormonally active form of vitamin D and is the active metabolite of vitamin D3 that activates the vitamin D receptor (VDR) .

Synthesis Analysis

The synthesis of Calcitriol, including its impurities, can be achieved through an enzymatic approach. Peroxygenase from Agrocybe aegerita (Aae UPO) was used as a catalyst to hydroxylate the C-H bond at the C-25 position of alfacalcidol, yielding Calcitriol in a single step . The enzymatic reaction yielded 80.3% product formation in excellent selectivity, with a turnover number up to 4000 .Physical And Chemical Properties Analysis

Impurity C of Calcitriol is a powder . It is soluble in DMSO . The compound has a molecular weight of 591.78 .科学的研究の応用

1. Effect on Type 1 Diabetes

A study investigated the effects of calcitriol, the active form of vitamin D, on β-cell function in recent-onset type 1 diabetes, examining its potential to protect β-cells and improve glycemic control. The results showed that calcitriol, at the doses used, was ineffective in protecting β-cell function in subjects with recent-onset type 1 diabetes (Bizzarri et al., 2010).

2. Growth in Children with Chronic Renal Failure

Research on calcitriol treatment strategies for secondary hyperparathyroidism in children with chronic renal insufficiency revealed that different calcitriol administration (daily versus twice weekly) did not differentially affect growth rate. Both methods were equally effective in controlling secondary hyperparathyroidism in these children (Schmitt et al., 2003).

3. Impurity Dynamics in Ultracold Fermions

A study discussed the potential of using atomic physics techniques in ultracold atom mixtures to explore new regimes and manifestations of Anderson's orthogonality catastrophe, which is related to impurity dynamics. This research provides insights into the interaction between impurity atoms and Fermi atoms (Knap et al., 2012).

4. Impurities in Gallium Nitride (GaN) Crystals

The concentration of carbon (C) impurity in GaN crystals and its impact on quantum efficiency was studied. It was found that C impurity acts as a trap for minority holes and compensates for majority electrons, affecting the external and internal quantum efficiency values (Kojima et al., 2019).

5. Cancer Stem Cells and Calcitriol

A study on ovarian cancer revealed that calcitriol can deplete cancer stem cells (CSCs) by inhibiting their Wnt signaling pathway, thereby impeding the growth of xenograft tumors. This finding highlights calcitriol's potential in cancer treatment (Srivastava et al., 2018).

作用機序

Target of Action

Impurity C of Calcitriol is an impurity of Calcitriol . Calcitriol, the hormonally active form of vitamin D, is the active metabolite of vitamin D3 that activates the vitamin D receptor (VDR) . The VDR is present in various tissues, including the parathyroid gland, intestine, kidney, bone, prostate, endothelium, and immune cells .

Mode of Action

Calcitriol interacts with the VDR, affecting the transcription of thousands of genes by binding to repeated sequences present in their promoter region, named vitamin D-responsive elements (VDREs) . This interaction leads to various changes, including the stimulation of intestinal and renal Ca2+ absorption and regulation of bone Ca2+ turnover .

Biochemical Pathways

The activation of the VDR by Calcitriol impacts several biochemical pathways. It plays an essential role in calcium and phosphate homeostasis . Moreover, it exhibits antitumor activity and inhibits in vivo and in vitro cell proliferation in a wide range of cells, including breast, prostate, colon, skin, and brain carcinomas, and myeloid leukemia cells .

Pharmacokinetics

Calcitriol is a pro-drug that exerts its action after it has been metabolized to calcitriol (1α,25(OH)2D3), mainly in the liver . Under normal circumstances, calcitriol is formed primarily in the kidney by a 1α-hydroxylase-mediated enzymatic hydroxylation of calcifediol (25(OH)D3) . Calcifediol, the immediate precursor metabolite of calcitriol, has also been shown to bind to the VDR with weaker affinity than calcitriol, thus exerting gene-regulatory properties .

Result of Action

The activation of the VDR by Calcitriol leads to various molecular and cellular effects. It stimulates intestinal and renal Ca2+ absorption, regulates bone Ca2+ turnover , and exhibits antitumor activity . It also inhibits in vivo and in vitro cell proliferation in a wide range of cells .

Action Environment

The action, efficacy, and stability of Calcitriol can be influenced by various environmental factors. For instance, the intestinal absorption of calcifediol is relatively preserved in patients with fat malabsorption . It is also more hydrophilic than vitamin D3 and thus is less prone to sequestration in adipose tissue . These factors can influence the bioavailability and effectiveness of Calcitriol in the body.

特性

IUPAC Name |

(1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H49N3O5/c1-21(10-9-16-34(3,4)43)27-13-14-28-26-20-30(25-18-24(39)19-31(40)22(25)2)38-33(42)36(23-11-7-6-8-12-23)32(41)37(38)29(26)15-17-35(27,28)5/h6-8,11-12,20-21,24,27-31,39-40,43H,9-10,13-19H2,1-5H3/t21-,24-,27-,28+,29-,30+,31+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDPRRXRNSGAGP-ZBKKTSFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C[C@H](C[C@@H]1O)O)[C@@H]2C=C3[C@@H]4CC[C@@H]([C@]4(CC[C@H]3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)[C@H](C)CCCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H49N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)

![5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid](/img/structure/B602341.png)

![1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-](/img/structure/B602352.png)